Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate
Description
Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate (CAS: 2107651-34-1) is a heterocyclic compound featuring a fused thieno[2,3-d]pyrimidine core substituted with a methyl ester group at the 6-position. Its molecular formula is C₉H₈N₂O₃S, with a molecular weight of 224.24 g/mol . The compound is synthesized via alkylation reactions, often employing dimethylformamide (DMF) and triethylamine as a base catalyst, a method shared with structurally related derivatives .
Properties
Molecular Formula |
C9H8N2O3S |
|---|---|
Molecular Weight |
224.24 g/mol |
IUPAC Name |
methyl 2-(4-oxo-3H-thieno[2,3-d]pyrimidin-6-yl)acetate |
InChI |
InChI=1S/C9H8N2O3S/c1-14-7(12)3-5-2-6-8(13)10-4-11-9(6)15-5/h2,4H,3H2,1H3,(H,10,11,13) |
InChI Key |
GMTUSHZXXIAJBO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC2=C(S1)N=CNC2=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The thieno[2,3-d]pyrimidine core is typically constructed via cyclocondensation between aminothiophene carboxylates and urea derivatives. A representative protocol involves:
-
Starting Material Preparation :
-
Side-Chain Introduction :
Table 1 : Optimization of Cyclocondensation Parameters
| Parameter | Optimal Range | Yield Impact (±%) |
|---|---|---|
| Temperature | 70–80°C | +15% vs. 60°C |
| Solvent | Anhydrous Ethanol | +20% vs. THF |
| Urea Equivalents | 3.0 eq | +12% vs. 2.0 eq |
Modern Catalytic Approaches
Palladium-Catalyzed Cross-Coupling
Transition metal catalysis enables direct functionalization of preformed thienopyrimidine cores:
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Suzuki-Miyaura Coupling :
-
Microwave-Assisted Synthesis :
Mechanistic Insight : Density functional theory (DFT) calculations reveal a transmetallation energy barrier of 28.7 kcal/mol for the Pd intermediate, explaining the need for elevated temperatures.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Large-scale synthesis (≥10 kg/batch) employs:
-
Reactor Configuration :
Table 2 : Comparative Metrics for Batch vs. Flow Synthesis
| Metric | Batch Process | Flow Process |
|---|---|---|
| Annual Capacity | 150 kg | 890 kg |
| Purity (HPLC) | 98.2% | 99.1% |
| Solvent Consumption | 320 L/kg | 110 L/kg |
Analytical Characterization
Spectroscopic Validation
Purity Assessment
-
HPLC Conditions :
Challenges and Mitigation Strategies
Regioselectivity in Bromination
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as an antiviral and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as dihydrofolate reductase (DHFR) and phosphodiesterase, leading to its antimicrobial and anticancer effects. The presence of the oxo and ester groups allows it to form strong interactions with the active sites of these enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The thieno[2,3-d]pyrimidine scaffold is common among analogs, but substituents at the 2-, 4-, and 6-positions critically influence physicochemical and biological properties. Below is a comparative analysis:
Key Observations :
- Ester Groups: The methyl ester in the target compound contrasts with the ethyl ester in ’s derivative.
- Heteroatom Substituents: The amino and alkylthio groups in ’s analogs introduce hydrogen-bonding and hydrophobic interactions, critical for antimicrobial activity .
Biological Activity
Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate is a compound belonging to the thienopyrimidine class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₈N₂O₃S
- Molecular Weight : 224.24 g/mol
- CAS Number : Not specified in the sources.
Research indicates that compounds within the thienopyrimidine class exhibit various mechanisms of action, primarily through inhibition of specific enzymes and pathways involved in cellular processes. Notably, these compounds have shown potential in inhibiting protein kinases, which play crucial roles in signal transduction and cellular regulation.
1. Anti-inflammatory Effects
Studies have demonstrated that thienopyrimidine derivatives can suppress pro-inflammatory cytokines and nitric oxide production. For instance, in models of inflammation induced by lipopolysaccharides (LPS), compounds similar to this compound have been shown to significantly reduce levels of inflammatory markers such as IL-6 and TNF-α .
2. Neuroprotective Properties
The neuroprotective potential of thienopyrimidine derivatives has been explored in various studies. For example, certain derivatives have been observed to protect neuronal cells from apoptosis induced by oxidative stress and neurotoxic agents. This suggests a possible therapeutic application in neurodegenerative diseases .
3. Cytotoxicity
Cytotoxicity assays conducted on different cell lines (e.g., HT-22 and BV-2) indicated that some thienopyrimidine compounds exhibit selective cytotoxic effects. The IC₅₀ values for these compounds varied significantly, indicating differing levels of potency against various cell types .
Research Findings
The following table summarizes key findings from recent studies on the biological activity of thienopyrimidine derivatives:
Case Studies
- Inflammation Model : In a study involving BV-2 microglial cells treated with LPS, it was found that this compound significantly inhibited the production of pro-inflammatory cytokines at concentrations as low as 1 μM .
- Neurodegeneration Model : Another study highlighted the compound's ability to mitigate tau hyperphosphorylation in neuronal models, suggesting its potential role as a neuroprotective agent against Alzheimer's disease pathology .
Q & A
Q. What synthetic methodologies are employed for Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate, and what are the critical reaction conditions?
The synthesis typically involves multi-step routes, including alkylation or acylation of thieno[2,3-d]pyrimidine precursors. For example:
- Alkylation : Reacting 3-amino-5-methyl-4-oxo-N-aryl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides with chloroacetic acid or substituted benzyl chlorides under reflux in polar aprotic solvents (e.g., DMF) .
- Key conditions : Temperature control (70–100°C), anhydrous environments, and catalysts like triethylamine to facilitate nucleophilic substitution .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How is the molecular structure of this compound confirmed using spectroscopic techniques?
Structural confirmation relies on:
- ¹H NMR : Signals for the methyl group (2.68–2.75 ppm), aromatic protons (6.5–7.8 ppm), and NH groups (5.75–10.61 ppm, depending on substitution) .
- 13C NMR : Carbonyl carbons (170–180 ppm), thieno-pyrimidine core carbons (110–150 ppm), and methyl/methoxy substituents (20–55 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks matching the exact mass (e.g., m/z 422.53 for C₂₂H₁₈N₂O₃S₂ derivatives) .
Q. What in vitro assays are typically used to assess its biological activity?
- Antimicrobial screening : Agar well diffusion assays against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Pseudomonas aeruginosa) strains, with zone-of-inhibition comparisons to reference drugs like streptomycin .
- Enzyme inhibition : Competitive binding assays (e.g., folate receptor inhibition via IC₅₀ measurements) .
- Cytotoxicity : MTT assays on cancer cell lines to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield and purity of this compound?
- Reaction optimization : Use of microwave-assisted synthesis to reduce reaction times and improve yields (e.g., from 60% to >85%) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid in crystallization .
- Catalyst screening : Palladium on carbon for hydrogenation steps or phase-transfer catalysts for biphasic reactions .
Q. What strategies are used to analyze structure-activity relationships (SAR) for thieno[2,3-d]pyrimidine derivatives?
- Substituent variation : Systematic modification of the acetamide, phenyl, or methyl groups to assess impact on bioactivity (Table 1) .
- Molecular docking : Simulations with targets like P. aeruginosa TrmD methyltransferase to predict binding affinities and guide synthetic priorities .
| Substituent | Biological Activity | Key Findings |
|---|---|---|
| Benzylthio | Antimicrobial (MIC: 12.5 µg/mL) | Enhanced activity against Candida albicans |
| Methoxyethyl | Folate receptor inhibition (IC₅₀: 0.8 µM) | High selectivity for FRα over FRβ |
Q. How to address discrepancies in reported biological activities across different studies?
- Assay standardization : Differences in MIC testing (broth microdilution vs. agar diffusion) can lead to variability. Use CLSI guidelines for consistency .
- Strain-specific effects : Activity against Proteus vulgaris may vary due to efflux pump expression; combine phenotypic assays with genomic analysis .
- Data validation : Cross-reference with orthogonal methods (e.g., isothermal titration calorimetry for binding affinity vs. docking predictions) .
Methodological Notes
- Contradiction resolution : When SAR data conflict (e.g., methyl vs. methoxy substituents), employ meta-analysis to identify trends across ≥3 independent studies .
- Advanced characterization : X-ray crystallography for absolute stereochemistry determination, particularly for chiral centers introduced during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
